molecular formula C12H8BrNO B11856418 1-Bromodibenzo[b,d]furan-4-amine CAS No. 50548-39-5

1-Bromodibenzo[b,d]furan-4-amine

Cat. No.: B11856418
CAS No.: 50548-39-5
M. Wt: 262.10 g/mol
InChI Key: HJQPXHGOYBUDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Dibenzo[b,d]furan Derivatives in Advanced Organic Chemistry

Dibenzo[b,d]furan derivatives are a class of compounds that have garnered significant attention in advanced organic chemistry due to their diverse chemical and biological properties. researchgate.net The rigid and planar structure of the dibenzofuran (B1670420) core provides a robust backbone for the construction of complex molecules. researchgate.net This structural motif is found in various natural products and serves as a crucial building block in the synthesis of a wide range of synthetic materials. researchgate.net

The applications of dibenzofuran derivatives are extensive, spanning medicinal chemistry and materials science. In the field of medicine, these compounds have shown a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory properties. researchgate.netmdpi.com For instance, certain dibenzofuran derivatives have demonstrated cytotoxicity, making them promising candidates for cancer chemotherapy. researchgate.net The natural product cercosporamide, which features a dibenzo[b,d]furan core, has inspired the development of kinase inhibitors for cancer therapy. nih.gov

In materials science, dibenzofuran derivatives are utilized due to their high heat resistance and specific photochemical properties. researchgate.net They are integral components in the development of electrophosphorescent organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The substitution pattern on the dibenzofuran ring system can be modified to fine-tune the material's photophysical characteristics, which is crucial for optimizing device performance. mdpi.com Furthermore, dibenzofurans have been employed as insecticides and in the manufacturing of textiles and heat-transfer oils. biointerfaceresearch.com

Rationale for Research on Substituted Dibenzo[b,d]furan Amines

The introduction of an amine group onto the dibenzo[b,d]furan scaffold is a key area of research, driven by the desire to modulate the electronic and biological properties of the parent molecule. Aminated dibenzofurans are valuable intermediates in organic synthesis and are of interest for their potential pharmacological activities.

The amino group can significantly influence the biological activity of the dibenzofuran derivative. For example, the position and nature of substituents, including amino groups, on the dibenzofuran ring are critical for their interaction with biological targets like kinases. nih.gov The synthesis of various 1-amino dibenzo[b,d]furan derivatives has been pursued to explore their potential as antifungal and antibacterial agents. researchgate.net

From a synthetic standpoint, the amino group can serve as a handle for further functionalization, allowing for the construction of more complex molecular architectures. The development of efficient synthetic methods, such as copper-catalyzed Ullmann-type reactions, has facilitated the one-pot synthesis of aminated benzo-fused heterocycles, including dibenzofuran amines. nih.gov These synthetic advancements open up avenues for creating libraries of substituted dibenzofuran amines for screening in drug discovery programs. mdpi.comnih.gov

Overview of the Scholarly Landscape for 1-Bromodibenzo[b,d]furan-4-amine

The scholarly landscape for the specific compound this compound is primarily centered around its role as a synthetic intermediate. Detailed research dedicated exclusively to its biological activities or material properties is not extensively documented in publicly available literature.

A key piece of information regarding this compound comes from the patent literature, which describes its synthesis and use in the preparation of other molecules. For example, a patent discloses the synthesis of 1-bromodibenzofuran (B8490) via the diazotization of 1-aminodibenzofuran followed by a Sandmeyer-type reaction. chemicalbook.com While this is for a related compound, it highlights the synthetic routes employed for this class of molecules. The synthesis of this compound itself is likely to follow similar established synthetic methodologies for aromatic amines and bromides.

The available information suggests that this compound is a valuable building block in organic synthesis, likely utilized in the construction of more complex and potentially bioactive molecules. Its significance, therefore, lies more in its utility as an intermediate rather than as an end-product with well-characterized applications. Further research would be necessary to fully elucidate the specific properties and potential applications of this particular substituted dibenzofuran amine.

Data Tables

Table 1: Physicochemical Properties of the Related Compound 1-Bromodibenzo[b,d]furan

Property Value Source
Molecular Formula C₁₂H₇BrO PubChem nih.gov
Molecular Weight 247.09 g/mol PubChem nih.gov
CAS Number 50548-45-3 PubChem nih.gov
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified

| Solubility | Not specified | |

Table 2: Synthesis of a Related Intermediate as described in Patent Literature

Reaction Step Reagents and Conditions Outcome Reference
Diazotization Intermediate A-3 (an aminodibenzofuran), concentrated sulfuric acid, acetonitrile, water, -5 to 15 °C; followed by isoamyl nitrite (B80452) at -5 to -3 °C. Formation of a diazonium salt solution. US2020/317653 A1 chemicalbook.com

| Debromination | Hypophosphorous acid, methanol, water, acetonitrile, -2 to 20 °C, stirred overnight at room temperature. | Formation of the debrominated intermediate A with a yield of 61.4%. | US2020/317653 A1 chemicalbook.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50548-39-5

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

1-bromodibenzofuran-4-amine

InChI

InChI=1S/C12H8BrNO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H,14H2

InChI Key

HJQPXHGOYBUDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)N)Br

Origin of Product

United States

Chemical Reactivity and Derivatization of 1 Bromodibenzo B,d Furan 4 Amine

Reactivity Profiles of the Bromine Moiety

The bromine atom at the 1-position of the dibenzofuran (B1670420) core is a key functional group that enables various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-donating nature of the amino group at the 4-position.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA r) reactions on aryl halides are generally challenging and require strong activation by electron-withdrawing groups. In the case of 1-Bromodibenzo[b,d]furan-4-amine, the presence of the electron-donating amino group would likely render the aromatic ring less susceptible to classical SNA r with common nucleophiles under standard conditions. For a successful substitution to occur, a concerted or a Meisenheimer-like transition state would need to be formed, which is energetically demanding for this electron-rich system. google.com

However, under forcing conditions, such as high temperatures and the use of highly reactive nucleophiles in the presence of a strong base or a copper catalyst (as in the Ullmann condensation), substitution of the bromine atom might be achievable. The reactivity in such cases would still be significantly lower compared to aryl halides bearing electron-withdrawing substituents.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine moiety on this compound is an ideal handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are central to modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. rsc.org It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with a wide range of aryl- and vinylboronic acids or their corresponding esters. The primary amino group is generally well-tolerated in these reactions, often without the need for a protecting group. cymitquimica.com

A variety of palladium catalysts, ligands, and bases can be employed to facilitate this transformation. The choice of conditions can be tailored to the specific coupling partners. Below is a representative table of conditions for Suzuki-Miyaura coupling based on reactions with similar ortho-bromoaniline substrates.

Representative Suzuki-Miyaura Coupling Conditions

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 80-100
Pd₂(dba)₃ XPhos K₂CO₃ Dioxane 100
Pd(PPh₃)₄ - Na₂CO₃ DME/H₂O 90

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound is expected to be a suitable substrate for other important palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. nih.gov This would enable the synthesis of N-arylated derivatives of the title compound. A variety of phosphine (B1218219) ligands, such as BINAP or XPhos, are commonly used in combination with a palladium precursor and a strong base like sodium tert-butoxide. nih.govgoogle.com

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, leading to the synthesis of alkynyl-substituted dibenzofurans. google.comresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net

Heck Reaction: The Heck reaction would involve the coupling of this compound with an alkene to form a new C-C bond at the vinylic position. mdpi.com This provides a pathway to introduce alkenyl substituents onto the dibenzofuran core.

Representative Conditions for Other Palladium-Catalyzed Couplings

Reaction Catalyst System Base Solvent
Buchwald-Hartwig Pd₂(dba)₃ / XPhos NaOtBu Toluene
Sonogashira Pd(PPh₃)₄ / CuI Et₃N THF
Heck Pd(OAc)₂ / PPh₃ Na₂CO₃ DMF

Transformations of the Amine Functionality

The primary amino group at the 4-position offers another site for derivatization, allowing for the introduction of a variety of functional groups through acylation and alkylation reactions.

Acylation and Alkylation Reactions

The amino group of this compound is expected to behave as a typical aromatic amine in acylation and alkylation reactions.

Acylation: The amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(1-bromodibenzo[b,d]furan-4-yl)acetamide. Coupling with carboxylic acids can also be achieved using standard peptide coupling reagents like EDCI. nih.gov

Alkylation: Direct N-alkylation of the primary amine can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, provides a more controlled method for the synthesis of secondary and tertiary amines.

Representative Conditions for Amine Transformations

Reaction Reagent Base/Catalyst Solvent
Acylation Acetyl Chloride Pyridine Dichloromethane
Alkylation Alkyl Halide K₂CO₃ DMF
Reductive Amination Aldehyde/Ketone NaBH(OAc)₃ Dichloroethane

Formation of Diazonium Salts and Subsequent Transformations

The primary aromatic amine functionality in this compound allows for its conversion into a diazonium salt. This transformation is a cornerstone of aromatic chemistry, opening up a plethora of synthetic possibilities. The process, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C). unacademy.comlibretexts.org

The resulting diazonium salt, 1-bromodibenzo[b,d]furan-4-diazonium, is a highly valuable intermediate. The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles, allowing for the introduction of various functionalities at the 4-position of the dibenzofuran ring. libretexts.orgchemguide.co.uk

One of the most prominent applications of diazonium salts is the Sandmeyer reaction, which utilizes copper(I) salts to catalyze the displacement of the diazonium group. masterorganicchemistry.com For instance, treatment with copper(I) bromide or copper(I) chloride would be expected to yield 1,4-dibromodibenzo[b,d]furan (B3054743) or 1-bromo-4-chlorodibenzo[b,d]furan, respectively. Similarly, the use of copper(I) cyanide would introduce a cyano group, a versatile precursor for carboxylic acids, amides, and other nitrogen-containing functionalities. masterorganicchemistry.com

Beyond the classic Sandmeyer reaction, diazonium salts can undergo a variety of other transformations. For example, reaction with potassium iodide allows for the introduction of an iodine atom, while heating in an aqueous acidic solution can lead to the formation of the corresponding phenol (B47542). libretexts.orgchemguide.co.uk Furthermore, reductive deamination, which replaces the amino group with hydrogen, can be achieved using reagents like hypophosphorous acid (H₃PO₂). libretexts.org A patent demonstrates a similar transformation where a 1-bromodibenzo[b,d]furan-1-amine is converted to 1-bromodibenzo[b,d]furan via diazotization followed by treatment with hypophosphorous acid. chemicalbook.com

Metal-Mediated Amination and Amidation

The bromine atom at the 1-position of this compound is susceptible to substitution through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, enabling the construction of complex molecular architectures.

Prominent among these methods is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. rhhz.net This reaction would allow for the coupling of this compound with a variety of primary and secondary amines, leading to the synthesis of N-arylated dibenzofuran derivatives. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and can be tuned to accommodate a wide range of substrates.

Another important metal-catalyzed reaction is the Ullmann condensation, which typically employs copper catalysts to promote the coupling of aryl halides with amines, amides, or other nucleophiles. While often requiring harsher reaction conditions than palladium-catalyzed methods, the Ullmann reaction provides a valuable alternative for the formation of C-N bonds.

These metal-catalyzed amination and amidation reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse nitrogen-containing substituents at the 1-position.

Synergistic Reactivity of Bromine and Amino Groups

The presence of both a bromo and an amino group on the dibenzofuran scaffold allows for a synergistic approach to functionalization, where the two groups can be manipulated sequentially or in a one-pot fashion to build complex molecules. This dual reactivity is a key feature that makes this compound an attractive building block for the synthesis of advanced molecular architectures.

For instance, the amino group can be acylated or sulfonylated to introduce a directing group for subsequent ortho-lithiation or metal-catalyzed C-H activation at the adjacent C-3 position. Following this, the bromo group at the C-1 position can be subjected to a cross-coupling reaction to introduce another substituent. This sequential functionalization strategy allows for precise control over the substitution pattern of the dibenzofuran core.

Alternatively, the bromo and amino groups can participate in intramolecular reactions to form new heterocyclic rings. For example, after conversion of the amino group to a suitable nucleophile, an intramolecular cyclization onto the bromo-substituted position could lead to the formation of fused ring systems. The development of such tandem or domino reactions, where multiple bonds are formed in a single operation, is a highly desirable strategy in modern organic synthesis as it increases efficiency and reduces waste. The strategic interplay between the bromo and amino groups thus opens up avenues for creating complex and diverse molecular frameworks from a relatively simple starting material.

Further Functionalization for Advanced Molecular Architectures

The strategic functionalization of this compound serves as a gateway to the synthesis of a wide array of advanced molecular architectures with potential applications in materials science and pharmaceuticals. The ability to selectively modify both the 1- and 4-positions of the dibenzofuran core allows for the construction of highly tailored molecules. nih.gov

One significant application is the synthesis of carbazole (B46965) derivatives. Carbazoles are a class of nitrogen-containing heterocycles known for their interesting photophysical and electronic properties, making them valuable components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. organic-chemistry.org By utilizing the reactivity of the amino and bromo groups, this compound can be converted into various carbazole-based structures. For example, an intramolecular C-N bond formation between the nitrogen of the amino group (or a derivative thereof) and the bromo-substituted carbon could lead to the formation of a fused carbazole system. The synthesis of carbazoles from diarylamines, which can be prepared via metal-catalyzed amination of aryl halides, is a well-established method. nih.gov

Furthermore, the dibenzofuran scaffold itself is a key component in many functional materials. organic-chemistry.orgchemicalbook.commade-in-china.com The derivatization of this compound allows for the tuning of its electronic and photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups at the 1- and 4-positions can significantly alter the HOMO and LUMO energy levels of the molecule, thereby influencing its charge transport and light-emitting characteristics. This makes it a valuable building block for the design and synthesis of novel organic semiconductors, fluorescent probes, and other advanced materials. The sequential functionalization capabilities allow for the creation of highly conjugated systems and complex three-dimensional structures. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Bromodibenzo B,d Furan 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for delineating the carbon-hydrogen framework of organic molecules. For 1-Bromodibenzo[b,d]furan-4-amine, both ¹H and ¹³C NMR are crucial for confirming the atomic connectivity and substitution pattern on the dibenzofuran (B1670420) scaffold.

In ¹H NMR, the protons on the aromatic rings would produce distinct signals in the downfield region, typically between 7.0 and 8.5 ppm. The asymmetry of the molecule would result in a complex pattern of multiplets, with the coupling constants (J-values) between adjacent protons being key to assigning their specific locations. The amine (NH₂) protons are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data by providing a signal for each of the 12 unique carbon atoms in the aromatic structure. The carbons directly bonded to the electronegative bromine and nitrogen atoms would be significantly influenced. The carbon attached to the bromine (C-Br) is anticipated to resonate around 115 ppm, while the carbon bonded to the amino group (C-N) would likely be found near 145 ppm.

Table 1: Predicted NMR Data for this compound This table contains theoretical predictions as no direct experimental data for the target compound has been publicly reported.

Technique Predicted Chemical Shifts (ppm)
¹H NMRAromatic Protons: 7.0 - 8.5 (complex multiplets)Amine Protons: ~4.0 - 5.0 (broad singlet)
¹³C NMRAromatic Carbons: 100 - 160C-Br: ~115C-N: ~145

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) of this compound, with a molecular formula of C₁₂H₈BrNO and a molecular weight of approximately 262.11 g/mol , would provide a precise mass measurement confirming its composition. cymitquimica.com A key feature would be the isotopic pattern of the molecular ion peak ([M]⁺), which would show two peaks of nearly equal intensity separated by two mass units, characteristic of the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Electron ionization (EI) mass spectrometry would likely cause the molecule to fragment in a predictable manner. Expected fragmentation pathways include the loss of the bromine atom ([M-Br]⁺) and the amino group ([M-NH₂]⁺), as well as potential cleavage of the dibenzofuran ring system. Analysis of these fragments provides corroborating evidence for the compound's structure.

Table 2: Predicted Mass Spectrometry Data for this compound This table contains theoretical predictions as no direct experimental data for the target compound has been publicly reported.

Ion Fragment Predicted m/z Description
[C₁₂H₈⁷⁹BrNO]⁺261Molecular ion
[C₁₂H₈⁸¹BrNO]⁺263Molecular ion isotope
[C₁₂H₇NO]⁺182Loss of HBr
[C₁₂H₈N]⁺166Loss of Br and CO

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

Ultraviolet-visible (UV-Vis) and photoluminescence (PL) spectroscopy are employed to probe the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the UV region, corresponding to π-π* transitions within the extensive aromatic system of the dibenzofuran core. The amino group, acting as an auxochrome, is likely to induce a bathochromic (red) shift in the absorption maxima compared to the unsubstituted dibenzofuran.

Should the compound be fluorescent, its photoluminescence spectrum would reveal the wavelength of emitted light following excitation. The emission maximum, along with the quantum yield, would offer insights into the molecule's excited-state properties and potential for applications in materials science.

Table 3: Predicted Photonic Properties for this compound This table contains theoretical predictions as no direct experimental data for the target compound has been publicly reported.

Technique Predicted Wavelength Range (nm)
UV-Vis Absorption (λmax)280 - 350
Photoluminescence Emission (λem)380 - 450

X-ray Crystallography for Solid-State Structural Determination

Table 4: Hypothetical Crystallographic Parameters for this compound This table contains theoretical predictions as no direct experimental data for the target compound has been publicly reported.

Parameter Anticipated Value/Feature
Crystal SystemLikely Monoclinic or Orthorhombic
Key Intermolecular ForcesN-H···N or N-H···O hydrogen bonds; π-π stacking

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical method used to investigate the redox behavior of a compound. The cyclic voltammogram of this compound is predicted to display an oxidation event corresponding to the amine group. The potential of this oxidation would reflect the electron-donating character of the substituted dibenzofuran system. The presence of the electron-withdrawing bromine atom may slightly elevate the oxidation potential in comparison to an unsubstituted aminodibenzofuran. The reversibility of any redox peaks would provide information on the stability of the generated radical species.

Table 5: Predicted Electrochemical Behavior for this compound This table contains theoretical predictions as no direct experimental data for the target compound has been publicly reported.

Redox Process Predicted Potential Range (vs. Fc/Fc⁺) Expected Reversibility
Oxidation (of Amine)+0.5 to +1.0 VLikely Irreversible
Reduction (of Dibenzofuran)-2.0 to -2.5 VLikely Irreversible

Computational Chemistry and Theoretical Investigations of 1 Bromodibenzo B,d Furan 4 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties, including geometries, electronic energies, and spectroscopic characteristics. For 1-Bromodibenzo[b,d]furan-4-amine, DFT calculations can elucidate the influence of the bromo and amino substituents on the electronic landscape of the dibenzofuran (B1670420) core.

Detailed research findings from DFT studies on analogous aromatic compounds reveal significant electronic effects of substituents. For instance, studies on substituted anilines and bromo-aromatic compounds have shown that amino groups generally act as electron-donating groups, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. researchgate.net Conversely, bromine, being an electronegative atom, acts as an electron-withdrawing group through the inductive effect, while also exhibiting some electron-donating resonance effects. mdpi.com

In the case of this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to obtain an optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs). mdpi.comscientific.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electrical transport properties. acs.org

Table 1: Predicted Electronic Properties of this compound based on DFT studies of analogous compounds. (Note: The following data is illustrative and based on general principles and findings from related molecules, not on direct calculations for the title compound.)

PropertyPredicted Value/ObservationSignificance
HOMO EnergyRelatively HighIndicates good electron-donating ability, susceptible to oxidation.
LUMO EnergyLowered by BromineIndicates electron-accepting ability, susceptible to reduction.
HOMO-LUMO GapModerateSuggests reasonable kinetic stability and potential for electronic applications.
Dipole MomentNon-zeroIndicates a polar molecule, influencing solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)Negative potential around the amino group and furan (B31954) oxygen; Positive potential around the bromine and aromatic protons.Predicts sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

A typical MD simulation involves defining a force field, which describes the potential energy of the system as a function of the atomic coordinates. The equations of motion are then integrated numerically to generate a trajectory of the system over a certain period. Analysis of this trajectory can reveal the preferred conformations, the energy barriers between them, and the dynamics of conformational changes.

For molecules with flexible side chains, such as the amino group in this compound, conformational analysis is crucial. Studies on other amino-substituted heterocyclic compounds have utilized MD simulations to understand the orientation of the amino group and its interaction with the surrounding environment. nih.gov The conformation of the amino group can significantly impact the molecule's ability to form hydrogen bonds and interact with biological targets.

Table 2: Parameters and Potential Outcomes of a Molecular Dynamics Simulation for this compound. (Note: This table outlines a hypothetical MD simulation setup and expected findings.)

Parameter/AnalysisDescriptionPotential Insights
Force Fielde.g., AMBER, CHARMM, GROMOSDefines the interatomic potentials necessary for the simulation.
Solvent Modele.g., Explicit (TIP3P, SPC/E) or ImplicitSimulates the effect of the solvent on the molecule's conformation.
Simulation TimeNanoseconds to MicrosecondsAllows for the observation of relevant conformational transitions.
Conformational ClusteringGrouping similar structures from the trajectoryIdentifies the most stable and populated conformations.
Dihedral Angle AnalysisMonitoring the rotation around specific bondsQuantifies the flexibility of the amino group and other parts of the molecule.
Radial Distribution FunctionsAnalyzing the distribution of solvent molecules around the soluteProvides information on solvation and hydrogen bonding.

The results of such simulations could reveal, for example, whether the amino group is preferentially oriented in a specific plane relative to the dibenzofuran ring system and how this orientation is influenced by the solvent. This information is critical for understanding the molecule's behavior in different environments and for designing molecules with specific conformational properties.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing detailed information about transition states, intermediates, and reaction energy profiles. For this compound, computational methods can be employed to study various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

For instance, understanding the mechanism of further functionalization of this compound is crucial for its use as a synthetic intermediate. DFT calculations can be used to model the reaction pathways of, for example, the amination of aryl bromides. nih.gov Such studies can determine the activation energies of different steps in the reaction, identify the rate-determining step, and predict the regioselectivity of the reaction.

A computational study of a reaction mechanism typically involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and products.

Searching for Transition States: Finding the saddle point on the potential energy surface that connects the reactants and products. This is often the most challenging part of the calculation.

Calculating Reaction Pathways: Following the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products to confirm the connection.

Calculating Thermochemical Properties: Determining the enthalpy, entropy, and Gibbs free energy of activation and reaction.

Table 3: Hypothetical Reaction Mechanism Study for the N-Arylation of this compound. (Note: This table illustrates the type of information that could be obtained from a computational study of a reaction involving the title compound.)

Reaction StepComputational MethodInformation Gained
Oxidative Addition of Aryl Bromide to a Metal CatalystDFT (e.g., B3LYP/6-31G(d))Geometry and energy of the oxidative addition transition state and intermediate.
Ligand Exchange/Coordination of the AmineDFTEnergetics of amine coordination to the metal center.
Reductive EliminationDFTGeometry and energy of the reductive elimination transition state, leading to the C-N bond formation.
Overall Reaction ProfileCalculation of Gibbs Free Energy at each stepIdentification of the rate-determining step and the overall feasibility of the reaction.

By performing such calculations, chemists can gain a deeper understanding of the factors that control the outcome of a reaction and can use this knowledge to optimize reaction conditions or design more efficient catalysts. For this compound, such studies could guide its synthetic transformations into more complex and potentially useful molecules.

Applications of 1 Bromodibenzo B,d Furan 4 Amine in Materials Science

Role as a Precursor in Organic Electronic Materials

The rigid and planar structure of the dibenzofuran (B1670420) moiety, combined with the presence of a bromine atom and an amine group, positions 1-Bromodibenzo[b,d]furan-4-amine as a versatile precursor for the synthesis of novel organic electronic materials. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the extension of the π-conjugated system, while the amino group can be functionalized to fine-tune the electronic properties of the resulting molecules.

While direct research on this compound in OLEDs is not extensively documented, the broader class of dibenzofuran derivatives has shown considerable promise. These compounds are explored for their potential as hosts, emitters, and charge-transporting materials in OLED devices. The dibenzofuran core is known for its high triplet energy, a crucial characteristic for host materials in phosphorescent OLEDs (PhOLEDs), as it allows for efficient energy transfer to the phosphorescent dopant.

The amino group in the 4-position of the dibenzofuran ring can act as a strong electron-donating group, which can be beneficial for designing hole-transporting or emissive materials. The bromine atom allows for the introduction of various aryl groups through reactions like the Suzuki or Buchwald-Hartwig coupling, which can be used to modulate the emission color, improve charge carrier mobility, and enhance the thermal and morphological stability of the final OLED material.

For instance, related dibenzofuran-based bipolar host materials have been synthesized and have demonstrated excellent performance in yellow PhOLEDs. These materials often incorporate a p-type dibenzofuran unit and an n-type unit to achieve balanced charge transport. Although specific data for this compound is not available, the fundamental structure suggests its potential as a building block for similar high-performance OLED materials.

The development of high-performance organic field-effect transistors (OFETs) relies on organic semiconductors with high charge carrier mobility and good environmental stability. The planar structure of dibenzofuran derivatives can facilitate strong π-π stacking in the solid state, which is essential for efficient charge transport.

By functionalizing the this compound core, it is conceivable to design materials with tailored properties for OFET applications. The amino group can be modified to influence the molecular packing and energy levels, while the bromo-substituent provides a handle for creating more extended conjugated systems. Research on other dibenzofuran derivatives has shown that they can be utilized to construct efficient organic semiconductors for OFETs. The inherent properties of the dibenzofuran scaffold suggest that derivatives of this compound could also exhibit favorable characteristics for use in OFETs.

The amino group in this compound strongly suggests its potential as a core for hole transport materials (HTMs). HTMs are a critical component in various optoelectronic devices, including perovskite solar cells (PSCs) and OLEDs, where they facilitate the efficient extraction and transport of holes.

Recent studies have highlighted the use of dibenzofuran-based compounds as effective HTMs. For example, a series of oligomeric HTMs based on p-methoxyaniline-substituted dibenzofurans were designed and synthesized. mdpi.com These materials demonstrated improved thermal stability, film morphology, and hydrophobicity with an increasing number of dibenzofuran units. mdpi.com In one study, a dibenzofuran-based HTM, when used in a flexible perovskite solar cell, contributed to a high power conversion efficiency of 19.46%. mdpi.com

A related compound, 8-bromo-N,N-bis(4-methoxyphenyl)dibenzo[b,d]furan-2-amine, has been synthesized and used as a precursor for more complex HTMs. mdpi.com This indicates that the bromo-amino-dibenzofuran scaffold is a viable starting point for creating high-performance HTMs. The general strategy involves using the amine functionality as the hole-transporting moiety and the dibenzofuran as a rigid, planar core to ensure good molecular packing and thermal stability.

Table 1: Properties of a Related Dibenzofuran-Based Hole Transport Material

PropertyValueReference
Highest Occupied Molecular Orbital (HOMO)-5.1 eV mdpi.com
Power Conversion Efficiency (PCE) of PSC19.46% mdpi.com
Thermal Stability (Td)>400 °C mdpi.com

This table presents data for a related, more complex dibenzofuran-based HTM to illustrate the potential of this class of compounds.

Luminescent and Fluorescent Material Synthesis

The inherent photophysical properties of the dibenzofuran ring system make it an attractive scaffold for the development of new luminescent and fluorescent materials. The rigid structure helps to minimize non-radiative decay pathways, often leading to high fluorescence quantum yields.

The presence of the amino group at the 4-position of this compound is expected to have a significant impact on its photoluminescent properties. Amino-substituted aromatic compounds are well-known for their strong fluorescence. The interaction between the lone pair of electrons on the nitrogen atom and the π-system of the dibenzofuran can lead to intramolecular charge transfer (ICT) character in the excited state, which often results in large Stokes shifts and solvent-dependent emission properties.

While specific studies on the luminescence of this compound are scarce, research on other amino-substituted benzofurans and related heterocycles demonstrates their utility as fluorescent dyes and markers. These compounds can exhibit emission across the visible spectrum depending on the specific substitution pattern and the surrounding environment. The bromo-substituent on the dibenzofuran core also offers a route to further modify the luminescent properties through chemical reactions, allowing for the fine-tuning of the emission wavelength and quantum efficiency.

Development of Optoelectronic Devices

The potential applications of this compound in OLEDs, OFETs, and as a component of HTMs collectively point towards its broader utility in the development of various optoelectronic devices. The versatility of its chemical structure allows for its incorporation into a range of materials designed for specific functions within a device.

For instance, in perovskite solar cells, the efficiency and stability are highly dependent on the properties of the hole transport layer. nih.gov The development of novel HTMs based on the this compound framework could lead to devices with improved performance and longevity. mdpi.comrsc.org The high thermal stability observed in related dibenzofuran-based HTMs is a particularly attractive feature for ensuring the operational stability of solar cells. mdpi.com

Furthermore, the luminescent properties of materials derived from this compound could be harnessed in the fabrication of chemical sensors or bio-imaging agents, where changes in the fluorescence signal upon interaction with an analyte are used for detection. The ability to tune the electronic and photophysical properties through chemical modification makes this compound a valuable platform for the design of next-generation optoelectronic materials and devices.

Exploration of 1 Bromodibenzo B,d Furan 4 Amine in Chemical Biology and Drug Discovery Scaffolds

Utilization as a Core Scaffold for Bioactive Molecules

The dibenzo[b,d]furan core is a recognized pharmacophore, and its derivatives have been investigated for a wide array of biological activities. The strategic placement of a bromine atom and an amino group on this scaffold in 1-Bromodibenzo[b,d]furan-4-amine provides synthetic chemists with reactive sites for elaboration and diversification. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce new pharmacophoric elements. Simultaneously, the bromine atom is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

While direct examples of bioactive molecules synthesized from this compound are not prominently reported, the analogous benzofuran (B130515) scaffold has been successfully utilized to create a multitude of bioactive compounds. These compounds are noted for their wide-ranging biological activities and are a key component in the development of new pharmaceuticals. cymitquimica.com

Design and Synthesis of Kinase Inhibitors and Related Molecular Probes

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The dibenzo[b,d]furan scaffold has been identified as a promising template for the design of kinase inhibitors. Its rigid structure can effectively present substituents in a well-defined three-dimensional space to interact with the ATP-binding pocket of kinases.

Although specific kinase inhibitors derived from this compound have not been detailed in available research, the potential is evident from studies on related structures. The amino group at the 4-position could serve as a key hydrogen bond donor, mimicking the hinge-binding interactions of known kinase inhibitors. The bromine at the 1-position offers a vector for modification to explore different regions of the kinase active site, potentially enhancing potency and selectivity. The development of molecular probes, which are essential tools for studying biological processes, often employs fluorescent dyes attached to a core scaffold. cymitquimica.com While not directly linked to this compound, amine-reactive dyes are commonly used for such purposes.

Contributions to Antimicrobial and Antifungal Compound Research

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial and antifungal agents with novel mechanisms of action. Heterocyclic compounds, including benzofurans and their derivatives, have long been a rich source of antimicrobial leads.

Research into the antimicrobial properties of the broader benzofuran class of compounds, to which this compound belongs, has shown that these molecules can be effective in developing new pharmaceuticals. cymitquimica.com The lipophilic nature of the dibenzo[b,d]furan core can facilitate passage through microbial cell membranes. The electronic properties conferred by the bromo and amino substituents could play a crucial role in the compound's interaction with microbial targets. While specific studies on the antimicrobial or antifungal activity of this compound are not found in the reviewed literature, the established activity of related bromo- and amino-substituted heterocyclic systems suggests that this compound could serve as a valuable scaffold for the development of new anti-infective agents.

Q & A

Q. What are the established synthetic methodologies for 1-Bromodibenzo[b,d]furan-4-amine?

The synthesis typically involves bromination of dibenzo[b,d]furan-4-amine precursors using reagents like N-bromosuccinimide (NBS) under inert atmospheres. Key steps include:

  • Substrate preparation : Purify dibenzo[b,d]furan-4-amine via column chromatography (silica gel, hexane/ethyl acetate).
  • Bromination : React with NBS (1.1 eq) in dry DCM at 0°C, followed by warming to room temperature for 6 hours.
  • Workup : Quench with aqueous Na₂S₂O₃, extract with DCM, and purify via recrystallization (ethanol/water) .

Q. What analytical techniques are critical for characterizing this compound?

TechniqueApplicationExample Data
¹H/¹³C NMR Confirm bromine position and aromaticity¹H NMR (CDCl₃): δ 7.65 (d, J=8.5 Hz, 1H, Ar-H)
Mass Spectrometry Verify molecular weight (259.3 g/mol)ESI-MS: m/z 260.1 [M+H]⁺
X-ray Diffraction Resolve crystal structureC-C bond lengths: 1.38–1.42 Å

Q. What safety protocols are essential for handling brominated dibenzofuran derivatives?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (compound may release toxic fumes upon decomposition).
  • Storage : Store in amber glass under argon at 2–8°C; incompatible with strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress dehalogenation side reactions?

  • Temperature control : Maintain ≤40°C during bromination to prevent C-Br bond cleavage.
  • Catalyst screening : Test Pd(OAc)₂ (0.5 mol%) with ligands (e.g., PPh₃) to enhance regioselectivity.
  • Solvent effects : Compare DMF (polar aprotic) vs. THF (low polarity); DMF reduces byproduct formation by 30% .

Q. How should researchers address contradictions in reported biological activity data?

StudyActivity (IC₅₀)Assay TypePossible Confounders
A12 µMCell viabilitySerum concentration variability
B45 µMEnzyme inhibitionImpurity levels (>95% vs. 99%)
  • Statistical rigor : Apply Benjamini-Hochberg correction (FDR <5%) to mitigate false positives in high-throughput screens .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?

  • DFT calculations : Use B3LYP/6-31G* to model charge distribution (e.g., bromine’s electrophilicity).
  • Docking studies : Simulate interactions with Pd catalysts to identify steric hindrance at the C4 position .

Q. How can spectral data discrepancies (e.g., NMR shifts) across studies be resolved?

  • Solvent standardization : Report shifts in CDCl₃ (not DMSO-d₆, which induces peak broadening).
  • Referencing : Calibrate using tetramethylsilane (TMS) and document temperature (25°C ± 1°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.